Hexobarbital

Description

Properties

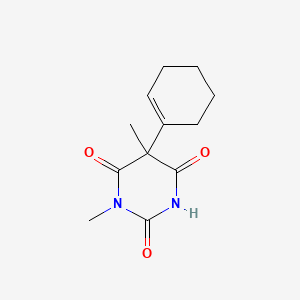

IUPAC Name |

5-(cyclohexen-1-yl)-1,5-dimethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16/h6H,3-5,7H2,1-2H3,(H,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXAWHWODHRRMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023122 | |

| Record name | Hexobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hexobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.51e+00 g/L | |

| Record name | Hexobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01355 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56-29-1 | |

| Record name | (±)-Hexobarbital | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexobarbital [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01355 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexobarbital | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexobarbital | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXOBARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8Z8K3P6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

67.00 °C. @ 760.00 mm Hg | |

| Record name | Hexobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01355 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Hexobarbital: An In-depth Technical Guide on a Central Nervous System Depressant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexobarbital, a barbiturate (B1230296) derivative, has historically been utilized for its sedative, hypnotic, and anesthetic properties. Its primary mechanism of action as a central nervous system (CNS) depressant involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor, coupled with the inhibition of excitatory neurotransmission mediated by glutamate (B1630785). This technical guide provides a comprehensive overview of the core pharmacology of hexobarbital, including its mechanism of action, pharmacokinetics, and metabolism. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and drug development efforts. All quantitative data has been summarized in structured tables, and key pathways and workflows are illustrated with diagrams.

Introduction

Hexobarbital, chemically 5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid, is a short-acting barbiturate that was introduced in the 1930s.[1] While its clinical use has largely been superseded by agents with more favorable safety profiles, hexobarbital remains a valuable tool in pharmacological research for studying the mechanisms of CNS depression and hepatic drug metabolism. Understanding its multifaceted interaction with neuronal receptors and its metabolic fate is crucial for the development of novel therapeutics targeting the CNS.

Mechanism of Action

Hexobarbital exerts its CNS depressant effects through a dual mechanism involving the enhancement of inhibitory neurotransmission and the suppression of excitatory neurotransmission.

Modulation of GABA-A Receptors

The primary target of hexobarbital is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain.[2][3] Hexobarbital acts as a positive allosteric modulator of the GABA-A receptor.[4] It binds to a distinct site on the receptor complex, different from the GABA and benzodiazepine (B76468) binding sites, and potentiates the effect of GABA by increasing the duration of chloride (Cl⁻) channel opening.[2][3] This prolonged channel opening leads to an increased influx of Cl⁻ ions, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[2][3]

At higher concentrations, hexobarbital can directly activate the GABA-A receptor, even in the absence of GABA, leading to profound CNS depression.[3][5]

Inhibition of Glutamate Receptors

In addition to its effects on GABAergic systems, hexobarbital also inhibits excitatory neurotransmission by blocking ionotropic glutamate receptors, specifically the AMPA and kainate receptors.[6] Glutamate is the primary excitatory neurotransmitter in the CNS, and its inhibition contributes to the overall depressant effects of hexobarbital.[2]

Quantitative Pharmacodynamic Data

While specific Ki, EC50, and IC50 values for hexobarbital are not consistently reported in publicly available literature, the following table provides a comparative overview of the potency of various barbiturates, including hexobarbital, in modulating GABA-A receptors.

Table 1: Comparative Potency of Barbiturates at the GABA-A Receptor

| Barbiturate | Action | Potency Order | Reference |

|---|---|---|---|

| Secobarbital | GABA-mimetic action | Most Potent | [5] |

| Pentobarbital | GABA-mimetic action | ↓ | [5] |

| Hexobarbital | GABA-mimetic action | ↓ | [5] |

| Phenobarbital (B1680315) | GABA-mimetic action | Least Potent | [5] |

| Secobarbital | Augmentation of GABA response | Most Potent | [5] |

| Pentobarbital | Augmentation of GABA response | ↓ | [5] |

| Hexobarbital | Augmentation of GABA response | ↓ | [5] |

| Phenobarbital | Augmentation of GABA response | Least Potent |[5] |

Note: The potency order is based on the concentration required to evoke a chloride current (GABA-mimetic action) or to augment the GABA-induced chloride current.

Pharmacokinetics and Metabolism

The onset and duration of action of hexobarbital are governed by its pharmacokinetic properties and metabolic fate.

Pharmacokinetic Parameters

Hexobarbital exhibits a relatively rapid onset and short duration of action.[2] Its pharmacokinetic parameters can vary significantly between species and even between individuals due to genetic polymorphisms in metabolic enzymes.[2]

Table 2: Pharmacokinetic Parameters of Hexobarbital

| Species | Parameter | Value | Reference |

|---|---|---|---|

| Human | Elimination Half-Life | 160 - 441 min | [3] |

| Human | Metabolic Clearance | 123 - 360 ml/min | [3] |

| Human | Apparent Volume of Distribution | 1.10 ± 0.12 L/kg | [3] |

| Human | Plasma Half-Life (oral) | 3.2 ± 0.1 h | [7] |

| Human | Salivary Half-Life (oral) | 3.3 ± 0.2 h | [7] |

| Human | Mean Plasma Clearance (oral) | 22.9 ± 2.3 L/h | [7] |

| Rat (3-month-old) | Half-Life | 21.3 ± 3.8 min | [8] |

| Rat (30-month-old) | Half-Life | 39.9 ± 4.1 min | [8] |

| Rat (3-month-old) | Intrinsic Clearance | 39.5 ± 7.6 ml/min/kg | [8] |

| Rat (30-month-old) | Intrinsic Clearance | 20.2 ± 6.6 ml/min/kg |[8] |

Metabolism

Hexobarbital is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[2] The main metabolic pathway is hydroxylation, catalyzed predominantly by the CYP2C19 and CYP2B6 isoforms.[2] This process converts hexobarbital into more water-soluble metabolites that can be readily excreted by the kidneys.[2] The major metabolites include 3'-hydroxyhexobarbital (B1209205) and 3'-ketohexobarbital.[9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological properties of hexobarbital.

In Vivo: Hexobarbital Sleeping Time Assay

This assay is a classic in vivo method to assess the CNS depressant effects of hexobarbital and to evaluate factors that may alter its metabolism.

Protocol:

-

Animals: Male Wistar rats or mice are commonly used.

-

Drug Preparation: Prepare a sterile solution of hexobarbital sodium in isotonic saline.

-

Administration: Administer hexobarbital intraperitoneally (i.p.) at a specified dose (e.g., 60-100 mg/kg for rats).[10]

-

Observation: Immediately after injection, place the animal in a quiet, isolated cage.

-

Measurement of Sleeping Time: The sleeping time is defined as the time from the loss of the righting reflex (the inability of the animal to right itself when placed on its back) to the time when the righting reflex is regained.

-

Data Analysis: Record the sleeping time for each animal. Statistical analysis can be performed to compare sleeping times between different treatment groups.

In Vitro: Metabolism Assay using Human Liver Microsomes

This assay is used to determine the metabolic stability and identify the metabolites of hexobarbital.

Protocol:

-

Materials:

-

Human liver microsomes (HLM)

-

Hexobarbital

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

-

Incubation:

-

Pre-incubate HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C.

-

Add hexobarbital (e.g., 1 µM final concentration) to the microsome suspension and mix.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

-

-

Reaction Termination:

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the samples to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

Analysis:

-

Analyze the disappearance of hexobarbital and the formation of its metabolites over time using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of hexobarbital.

-

References

- 1. longdom.org [longdom.org]

- 2. Circadian rhythm in hexobarbital sleep time: a dose-response evaluation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Comparative study on barbiturates using isolated single neurons: GABA-mimetic action and augmentatory action on GABA response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Barbiturate - Wikipedia [en.wikipedia.org]

- 7. Comparative physiologically based pharmacokinetics of hexobarbital, phenobarbital and thiopental in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of hexobarbital in young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A relationship between hexobarbitone sleeping time and susceptibility to mescaline in mice from different strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Route- and dose-dependent pharmacokinetics of hexobarbitone in the rat: a re-evaluation of the use of sleeping times in metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Properties of Hexobarbital

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexobarbital is a short-acting barbiturate (B1230296) derivative that has historically been utilized for its sedative, hypnotic, and anesthetic properties.[1] While its clinical use has largely been superseded by agents with more favorable safety profiles, hexobarbital remains a valuable tool in pharmacological research, particularly in studies of drug metabolism and central nervous system depressant effects. This technical guide provides a comprehensive overview of the pharmacological properties of hexobarbital, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols and quantitative data are presented to support its application in a research setting.

Introduction

Hexobarbital, chemically known as 5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid, is a barbiturate that exerts its effects by modulating inhibitory neurotransmission in the central nervous system (CNS).[2] Like other barbiturates, it can induce states ranging from mild sedation to coma and respiratory depression, depending on the dose administered.[1] Its relatively rapid onset and short duration of action made it a candidate for anesthesia induction in the mid-20th century.[1] Presently, its primary utility is in preclinical research as a model compound to investigate the activity of hepatic microsomal enzymes, particularly the cytochrome P450 (CYP) system.[3]

Mechanism of Action

Hexobarbital's primary mechanism of action involves the potentiation of the effects of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS.[4]

Modulation of the GABA-A Receptor

Hexobarbital binds to a distinct allosteric site on the GABA-A receptor, a ligand-gated ion channel.[5] This binding event increases the duration of the opening of the associated chloride (Cl⁻) channel when GABA is bound to its own site. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing a CNS depressant effect.[4] It is important to note that at higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[2]

Effects on Excitatory Neurotransmission

In addition to its effects on GABAergic systems, hexobarbital can also inhibit excitatory neurotransmission by blocking glutamate (B1630785) receptors, further contributing to its overall CNS depressant activity.[4]

The signaling pathway of Hexobarbital's action on the GABA-A receptor is depicted below:

References

- 1. Frontiers | Pharmacokinetics and tolerability of a veterinary phenobarbital product in healthy dogs [frontiersin.org]

- 2. ebm-journal.org [ebm-journal.org]

- 3. Comparative physiologically based pharmacokinetics of hexobarbital, phenobarbital and thiopental in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Similarity in cns sensitivity to hexobarbital in the rat and mouse as determined by an analytical, a pharmacokinetic, and an electroencephalographic measure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

A Deep Dive into the Stereoselective Metabolism of Hexobarbital In Vivo

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexobarbital, a barbiturate (B1230296) derivative once used for anesthesia and hypnosis, serves as a classic model compound for studying stereoselective drug metabolism. As a chiral drug administered as a racemic mixture of its S-(+)- and R-(-)-enantiomers, its disposition in the body is a complex process governed by the differential handling of each enantiomer by metabolic enzymes. Understanding this stereoselectivity is crucial for elucidating the principles of pharmacokinetics and for the development of safer and more effective chiral drugs. This technical guide provides a comprehensive overview of the in vivo stereoselective metabolism of hexobarbital, detailing the metabolic pathways, key enzymes, quantitative pharmacokinetic data, and the experimental protocols used to investigate these phenomena.

Metabolic Pathways and Key Enzymes

The primary site of hexobarbital metabolism is the liver, where it undergoes extensive biotransformation by the cytochrome P450 (CYP) superfamily of enzymes.[1][2] The metabolism is highly stereoselective, with different enzymes preferentially acting on the S-(+)- and R-(-)-enantiomers.

The main metabolic pathway for hexobarbital is hydroxylation of the cyclohexenyl ring at the 3' position, leading to the formation of 3'-hydroxyhexobarbital (B1209205). This reaction is catalyzed predominantly by CYP2B1 and CYP2C19 .[2] A key aspect of this process is its stereoselectivity:

-

The S-(+)-enantiomer is preferentially metabolized to β-3'-hydroxyhexobarbital .[2][3]

-

The R-(-)-enantiomer is preferentially metabolized to α-3'-hydroxyhexobarbital .[2][3]

Following hydroxylation, 3'-hydroxyhexobarbital can undergo further metabolism through dehydrogenation to form 3'-ketohexobarbital .[4][5] Subsequently, the barbiturate ring can be cleaved, leading to the formation of 1,5-dimethylbarbituric acid .[4][5] Another identified metabolic route involves the formation of a cyclohexenone glutathione (B108866) adduct, which is primarily excreted in the bile.[2]

The diagram below illustrates the primary metabolic pathways of hexobarbital's enantiomers.

Quantitative Data on Stereoselective Metabolism

The stereoselective metabolism of hexobarbital results in significant differences in the pharmacokinetic parameters of its enantiomers. These differences have been observed in both animal models and human subjects.

Table 1: Pharmacokinetic Parameters of Hexobarbital Enantiomers in Rats (Intravenous Administration)

| Parameter | S-(+)-Hexobarbital | R-(-)-Hexobarbital | Reference |

| Half-life (t½) | Shorter | Longer | [6] |

| Volume of Distribution (Vd) | Higher | Lower | [6] |

| Plasma Clearance (CL) | Higher | Lower | [6] |

| Intrinsic Clearance (CLint) (ml/min/kg) | 2947 ± 358 | 411 ± 65 | [5] |

Data from studies on Wistar rats. Values are generally presented as mean ± SEM or as comparative observations.

Table 2: Oral Clearance of Hexobarbital Enantiomers in Young and Elderly Healthy Male Volunteers

| Subject Group | S-(+)-Hexobarbital (ml/min/kg) | R-(-)-Hexobarbital (ml/min/kg) | Enantiomeric Oral Clearance Ratio (R/S) | Reference |

| Young (mean age 29) | 1.9 ± 0.5 | 16.9 ± 11.9 | 8.3 ± 3.4 | [7] |

| Elderly (mean age 71) | 1.7 ± 0.3 | 8.2 ± 3.2 | 4.7 ± 1.4 | [7] |

Values are presented as mean ± SD.

Table 3: Oral Clearance of Hexobarbital Enantiomers in Human Subjects with Different CYP2C19 Phenotypes

| CYP2C19 Phenotype | S-(+)-Hexobarbital Clearance | R-(-)-Hexobarbital Clearance | Key Observation | Reference |

| Extensive Metabolizers (EMs) | Lower | 5- to 6-fold greater than S-(+)-enantiomer | Pronounced stereoselectivity | [4] |

| Poor Metabolizers (PMs) | Eliminated twice as fast as R-(-)-enantiomer | Significantly reduced compared to EMs | Reversed stereoselectivity and reduced overall metabolism | [4] |

These data clearly demonstrate that the in vivo disposition of hexobarbital is highly dependent on the stereochemistry of the molecule, the age of the individual, and their genetic makeup, particularly the functionality of the CYP2C19 enzyme.

Experimental Protocols

The investigation of the stereoselective metabolism of hexobarbital in vivo involves a series of well-defined experimental procedures, from animal handling and drug administration to sample analysis.

In Vivo Animal Studies (Rat Model)

-

Animal Model: Male Wistar rats are commonly used.[6] The age of the animals should be controlled as it can influence metabolic rates.[6]

-

Drug Administration:

-

Intravenous (IV) Administration: A solution of racemic hexobarbital is administered via a cannulated jugular vein to study its disposition without the influence of absorption.

-

Oral (PO) Administration: The drug is administered by gavage. To study the metabolism of individual enantiomers, they can be administered to separate groups of rats.[5]

-

-

Sample Collection:

-

Blood Sampling: Blood samples are collected at predetermined time points from a cannulated carotid artery or via tail vein puncture. Plasma is separated by centrifugation.[8]

-

Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces for analysis of excreted metabolites.[8]

-

-

Sample Preparation and Analysis:

-

Extraction: Hexobarbital and its metabolites are extracted from plasma and urine using solid-phase extraction (SPE) or liquid-liquid extraction.[1][9]

-

Derivatization: For analysis by gas chromatography (GC), the analytes are often derivatized (e.g., pentafluorobenzylation and trimethylsilylation) to improve their volatility and detection.[1]

-

Analytical Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the quantification of hexobarbital enantiomers and their metabolites.[1][9] Chiral columns can be used for the separation of enantiomers.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase can also be employed for the separation and quantification of the enantiomers and their metabolites.[10]

-

-

The following diagram illustrates a typical experimental workflow for an in vivo pharmacokinetic study of hexobarbital in a rat model.

Human Studies

-

Subject Selection: Healthy volunteers are recruited, and their CYP2C19 genotype may be determined to stratify them into extensive metabolizer (EM) or poor metabolizer (PM) groups.[4]

-

Drug Administration: A single oral dose of racemic hexobarbital is administered. To distinguish between the enantiomers, a "pseudoracemate" containing a stable isotope-labeled version of one enantiomer can be used.[4]

-

Sample Collection: Blood and urine samples are collected at various time points post-administration.

-

Analysis: Similar to animal studies, plasma and urine samples are processed and analyzed using sensitive and specific methods like GC-MS to determine the concentrations of each enantiomer and their metabolites.[1]

Conclusion

The in vivo metabolism of hexobarbital provides a compelling example of stereoselectivity in pharmacokinetics. The preferential metabolism of the R-(-) and S-(+)-enantiomers by different CYP450 isoforms leads to distinct pharmacokinetic profiles, which are further influenced by factors such as age and genetic polymorphisms. The experimental protocols outlined in this guide, employing sophisticated analytical techniques like GC-MS and HPLC, are essential for unraveling these complex interactions. A thorough understanding of the stereoselective metabolism of model compounds like hexobarbital is fundamental for the rational design and development of new chiral drugs, ultimately leading to improved therapeutic outcomes and patient safety.

References

- 1. Enantiospecific quantification of hexobarbital and its metabolites in biological fluids by gas chromatography/electron capture negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hexobarbital - Wikipedia [en.wikipedia.org]

- 3. [PDF] [New aspects of hexobarbital metabolism: stereoselective metabolism, new metabolic pathway via GSH conjugation, and 3-hydroxyhexobarbital dehydrogenases]. | Semantic Scholar [semanticscholar.org]

- 4. Stereoselective disposition of hexobarbital and its metabolites: relationship to the S-mephenytoin polymorphism in Caucasian and Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.vu.nl [research.vu.nl]

- 6. Influence of age on stereoselective pharmacokinetics and metabolism of hexobarbital in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Age-associated stereoselective alterations in hexobarbital metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. admescope.com [admescope.com]

- 9. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation of Hexobarbital on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Role of Cytochrome P450 in Hexobarbital Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexobarbital, a barbiturate (B1230296) derivative with sedative and hypnotic properties, undergoes extensive metabolism primarily in the liver, mediated by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides a comprehensive overview of the role of CYP enzymes in the biotransformation of hexobarbital. Key areas covered include the principal metabolic pathways, the specific CYP isoforms involved, the stereoselective nature of its metabolism, and the induction of relevant CYP enzymes. This document synthesizes quantitative data into structured tables, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex biological processes, serving as a critical resource for professionals in pharmacology and drug development.

Introduction

Hexobarbital has historically been used as an anesthetic and a tool for studying drug metabolism due to its dose-dependent effects and reliance on hepatic clearance.[1] The rate and pathway of its metabolism are crucial determinants of its pharmacokinetic profile and pharmacological effects. The cytochrome P450 system, a diverse group of heme-containing monooxygenases, is the primary enzymatic system responsible for the oxidative metabolism of a wide array of xenobiotics, including hexobarbital.[2][3] An in-depth understanding of the specific CYP enzymes that metabolize hexobarbital is essential for predicting drug-drug interactions, understanding inter-individual variability in drug response, and for the development of new chemical entities.

Metabolic Pathways of Hexobarbital

The primary metabolic pathway of hexobarbital is initiated by an oxidative transformation catalyzed by CYP enzymes. This process introduces a hydroxyl group into the cyclohexenyl ring, leading to the formation of 3'-hydroxyhexobarbital (B1209205). This intermediate is then further oxidized to 3'-ketohexobarbital. A subsequent metabolic route involves the formation of 1,5-dimethylbarbituric acid.[4][5]

The metabolism of hexobarbital is stereoselective, with different enantiomers being metabolized at different rates and via preferential pathways.[4] The S(+) enantiomer is preferentially metabolized to β-3'-hydroxyhexobarbital, while the R(-) enantiomer is preferentially converted to α-3'-hydroxyhexobarbital.[6]

Key Cytochrome P450 Isoforms in Hexobarbital Metabolism

Several CYP isoforms have been identified as key players in the metabolism of hexobarbital. The primary enzymes involved are CYP2B1 (in rodents), CYP2B6, and CYP2C19 (in humans).[6][7][8] Genetic polymorphisms in these enzymes can lead to significant inter-individual differences in hexobarbital clearance.[8]

Quantitative Data on Hexobarbital Metabolism

| CYP Isoform | Role in Hexobarbital Metabolism | Km (µM) | Vmax (nmol/min/mg protein) |

| CYP2B1 (rodent) | Catalyzes the stereoselective hydroxylation of hexobarbital.[6] | N/A | N/A |

| CYP2B6 (human) | A major enzyme responsible for hexobarbital hydroxylation.[7][8] | N/A | N/A |

| CYP2C19 (human) | Significantly contributes to hexobarbital metabolism; its polymorphism affects clearance.[4][8] | N/A | N/A |

| N/A: Not readily available in the cited literature. |

Experimental Protocols

In Vitro Hexobarbital Hydroxylase Assay

This protocol outlines a method to determine the rate of hexobarbital hydroxylation in human liver microsomes.

Materials:

-

Human liver microsomes (HLM)

-

Hexobarbital

-

NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (e.g., a structurally similar barbiturate not present in the sample)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLM (final concentration typically 0.1-0.5 mg/mL), and hexobarbital at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the mixture to pellet the protein. Transfer the supernatant to a new tube for analysis.

-

LC-MS/MS Analysis: Analyze the formation of 3'-hydroxyhexobarbital using a validated LC-MS/MS method.

-

Data Analysis: Quantify the metabolite formation and calculate the reaction velocity. Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

CYP Induction Study with Phenobarbital (B1680315) in Primary Human Hepatocytes

This protocol describes a method to assess the induction of CYP enzymes by phenobarbital in cultured human hepatocytes.[6][9][10][11]

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte culture medium

-

Collagen-coated culture plates

-

Phenobarbital

-

Vehicle control (e.g., DMSO)

-

RNA extraction kit and qRT-PCR reagents

-

Cell lysis buffer and reagents for Western blotting

-

CYP-specific probe substrates (e.g., bupropion (B1668061) for CYP2B6)

-

LC-MS/MS system

Procedure:

-

Cell Culture: Thaw and plate primary human hepatocytes on collagen-coated plates and allow them to form a monolayer.

-

Treatment: Treat the cells with varying concentrations of phenobarbital or vehicle control for 48-72 hours, refreshing the medium daily.

-

Endpoint Analysis:

-

mRNA Expression: Extract total RNA and perform qRT-PCR to quantify the expression levels of target CYP genes (e.g., CYP2B6, CYP3A4).

-

Protein Expression: Lyse the cells and perform Western blot analysis to determine the protein levels of specific CYP enzymes.

-

Enzyme Activity: Incubate the treated cells with a CYP-specific probe substrate and measure the formation of the corresponding metabolite by LC-MS/MS.

-

-

Data Analysis: Calculate the fold induction of mRNA, protein, and enzyme activity relative to the vehicle control.

Regulation of CYP Expression by Phenobarbital: The CAR/PXR Signaling Pathway

Phenobarbital is a classic inducer of CYP2B and CYP3A family enzymes. Its inductive effects are primarily mediated through the activation of the Constitutive Androstane Receptor (CAR).[9][12] Upon activation, CAR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to phenobarbital-responsive enhancer modules (PBREMs) in the promoter regions of target genes, leading to increased transcription.[9] The Pregnane X Receptor (PXR) also plays a role in the regulation of some of these genes.[13][14]

Conclusion

The metabolism of hexobarbital is a complex process predominantly mediated by cytochrome P450 enzymes, with CYP2B6 and CYP2C19 playing significant roles in humans. The stereoselective nature of this metabolism and the potential for enzyme induction by compounds such as phenobarbital highlight the importance of understanding these pathways in a drug development context. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the metabolic fate of hexobarbital and other xenobiotics, ultimately contributing to the development of safer and more effective therapeutic agents. Further research is warranted to elucidate the precise kinetic parameters (Km and Vmax) for each human CYP isoform involved in hexobarbital metabolism.

References

- 1. xenotech.com [xenotech.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective disposition of hexobarbital and its metabolites: relationship to the S-mephenytoin polymorphism in Caucasian and Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenobarbital induction of CYP2B1/2 in primary hepatocytes: endocrine regulation and evidence for a single pathway for multiple inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 7. A sensitive radioactive assay for hexobarbital hydroxylase in hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Hexobarbital? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. Induction of drug-metabolizing enzymes by phenobarbital in layered co-culture of a human liver cell line and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. Drug-activated nuclear receptors CAR and PXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

Hexobarbital's Interaction with GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological effects of hexobarbital on γ-aminobutyric acid type A (GABA-A) receptors. Hexobarbital, a barbiturate (B1230296) derivative, exerts its sedative and hypnotic effects primarily through the modulation of these critical inhibitory neurotransmitter receptors in the central nervous system. This document outlines the core mechanism of action, presents available quantitative data in a comparative context, details relevant experimental protocols, and provides visualizations of key pathways and workflows.

Core Mechanism of Action

Hexobarbital functions as a positive allosteric modulator of the GABA-A receptor.[1] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, opens a central pore permeable to chloride ions (Cl⁻).[2] The resulting influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[3]

Hexobarbital binds to a distinct allosteric site on the GABA-A receptor complex, separate from the binding sites for GABA and benzodiazepines.[4] This binding event does not directly open the channel at therapeutic concentrations but rather potentiates the effect of GABA by increasing the duration of time the chloride channel remains open in response to GABA binding.[5] This prolonged channel opening enhances the inhibitory signal.[4]

At higher, supra-therapeutic concentrations, hexobarbital can also act as a direct agonist, opening the GABA-A receptor channel in the absence of GABA.[1] This direct activation contributes to the more profound central nervous system depression observed at higher doses.[4]

Quantitative Data Summary

Direct quantitative data for hexobarbital's affinity (Ki) and potency (EC50) at the GABA-A receptor are limited in publicly available literature. However, comparative studies have established a clear potency ranking among different barbiturates. For both direct GABA-mimetic action and the potentiation of GABA-induced currents, the potency order is: secobarbital > pentobarbital (B6593769) > hexobarbital > phenobarbital.[1]

To provide a quantitative framework, the following tables summarize the well-documented data for the closely related and extensively studied barbiturates, pentobarbital and phenobarbital. This information, in conjunction with the established potency order, allows for an informed estimation of hexobarbital's pharmacological profile.

Table 1: Potentiation of GABA-Evoked Currents by Representative Barbiturates

| Compound | Receptor Subtype/Preparation | EC50 for Potentiation (µM) | Maximum Potentiation (% of GABA EC20 response) | Reference |

| Pentobarbital | α1β2γ2s (recombinant human, expressed in Xenopus oocytes) | 20-35 | 236% | [6] |

| Pentobarbital | α6β2γ2s (recombinant human, expressed in Xenopus oocytes) | 20-35 | 536% | [6] |

| Phenobarbital | Neocortical Neurons (rat) | 144 (for IPSC decay) | Not specified | [4] |

| Pentobarbital | Cultured Hippocampal Neurons (rat) | 94 | Not specified | [7][8] |

| Phenobarbital | Cultured Hippocampal Neurons (rat) | 890 | Not specified | [7][8] |

Table 2: Direct Activation of GABA-A Receptors by Representative Barbiturates

| Compound | Receptor Subtype/Preparation | EC50 for Direct Activation (µM) | Maximum Response (% of max GABA response) | Reference |

| Pentobarbital | α6β2γ2s (recombinant human, expressed in Xenopus oocytes) | 58 | 150-170% | [6] |

| Pentobarbital | α2β2γ2s (recombinant human, expressed in Xenopus oocytes) | 139 | 82% | [6] |

| Pentobarbital | α5β2γ2s (recombinant human, expressed in Xenopus oocytes) | 528 | 45% | [6] |

| Pentobarbital | Cultured Hippocampal Neurons (rat) | 330 | Similar to max GABA response | [7][8] |

| Phenobarbital | Cultured Hippocampal Neurons (rat) | 3000 | Modestly less efficacious than Pentobarbital | [7][8] |

Signaling Pathways and Logical Relationships

The interaction of hexobarbital with the GABA-A receptor initiates a signaling cascade that leads to neuronal inhibition. The following diagram illustrates this pathway.

The logical relationship of hexobarbital's concentration-dependent effects can be visualized as a progression from allosteric modulation to direct activation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of hexobarbital on GABA-A receptors.

Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology

This technique is employed to measure the potentiation of GABA-evoked currents by hexobarbital in a cellular context.

1. Cell Preparation:

-

Use Human Embryonic Kidney (HEK293) cells or a similar cell line suitable for heterologous expression.

-

Transiently transfect cells with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Culture cells on glass coverslips for 24-48 hours post-transfection to allow for receptor expression.

2. Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.3 with CsOH. Cesium is used to block potassium channels.

3. Recording Procedure:

-

Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope and perfuse with extracellular solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Approach a single, healthy-looking transfected cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal) with gentle suction.

-

Rupture the cell membrane within the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the membrane potential at -60 mV using a patch-clamp amplifier.

-

Establish a baseline GABA-evoked current by applying a sub-maximal concentration of GABA (e.g., EC10-EC20) using a rapid solution exchange system.

-

To measure potentiation, co-apply various concentrations of hexobarbital with the same sub-maximal concentration of GABA.

-

To measure direct activation, apply hexobarbital in the absence of GABA.

-

Ensure complete washout of compounds between applications.

4. Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of hexobarbital.

-

Calculate the percent potentiation for each concentration of hexobarbital.

-

Construct a dose-response curve by plotting the percent potentiation or direct current amplitude against the log of the hexobarbital concentration.

-

Fit the curve with the Hill equation to determine the EC50 and Hill coefficient.

The workflow for this experiment is illustrated below.

Protocol 2: Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of hexobarbital for the barbiturate binding site on the GABA-A receptor.

1. Membrane Preparation:

-

Homogenize rat whole brains or specific brain regions (e.g., cortex, cerebellum) in ice-cold homogenization buffer (e.g., 0.32 M sucrose).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 30 minutes) to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension in buffer and recentrifugation to remove endogenous GABA.

-

Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

2. Binding Assay:

-

The assay is typically performed in a competitive format using a radiolabeled barbiturate with high affinity, such as [³H]-pentobarbital.

-

In a series of tubes or a 96-well plate, combine:

-

A fixed concentration of the radioligand (e.g., [³H]-pentobarbital at a concentration near its Kd).

-

A range of concentrations of unlabeled hexobarbital (the competitor).

-

The prepared membrane homogenate (50-100 µg of protein).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to the final volume.

-

-

Include control tubes for:

-

Total binding: Radioligand and membranes only.

-

Non-specific binding: Radioligand, membranes, and a saturating concentration of an unlabeled barbiturate (e.g., 100 µM pentobarbital).

-

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific binding at each concentration of hexobarbital by subtracting the non-specific binding from the total binding.

-

Plot the percent specific binding as a function of the log of the hexobarbital concentration.

-

Fit the resulting competition curve using a one-site or two-site binding model to determine the IC50 (the concentration of hexobarbital that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Comparative study on barbiturates using isolated single neurons: GABA-mimetic action and augmentatory action on GABA response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Synthesis of Hexobarbital: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the primary chemical synthesis pathways for Hexobarbital (5-(1-cyclohexenyl)-1,5-dimethylbarbituric acid), a barbiturate (B1230296) derivative with hypnotic and sedative properties. The document outlines two core synthetic strategies: the condensation of a substituted cyanoacetic ester with a urea (B33335) derivative and the subsequent N-methylation of a barbituric acid precursor. This guide includes detailed experimental protocols, quantitative data, and logical flow diagrams to facilitate a comprehensive understanding of the synthetic processes involved.

Introduction

Hexobarbital, first synthesized in the early 20th century, is a short-acting barbiturate that has been utilized as an anesthetic and hypnotic agent. Its synthesis is a classic example of barbiturate chemistry, typically involving the formation of the pyrimidine-2,4,6-trione (barbituric acid) ring system. Understanding the synthetic pathways to Hexobarbital is crucial for researchers in medicinal chemistry and drug development for the potential synthesis of novel analogs and for historical context in the evolution of sedative-hypnotics. This guide details the most common and historically significant methods for its preparation.

Core Synthesis Pathways

There are two principal routes for the synthesis of Hexobarbital, both of which rely on the formation of the core barbiturate structure followed by or integrated with appropriate substitutions.

Pathway 1: Condensation of Ethyl 2-cyano-2-(cyclohex-1-en-1-yl)propanoate with N-Methylurea

This pathway represents a direct approach to the final N-methylated product. The key step is the base-catalyzed condensation of a substituted cyanoacetic ester with N-methylurea.

An In-depth Technical Guide to the Pharmacokinetics of Hexobarbital

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of hexobarbital, a barbiturate (B1230296) derivative known for its sedative and hypnotic effects. This document details the absorption, distribution, metabolism, and excretion (ADME) of hexobarbital, presents quantitative data in structured tables, outlines key experimental protocols, and visualizes metabolic pathways and experimental workflows.

Absorption

Hexobarbital can be administered through various routes, including oral and intravenous. Following oral administration, the sodium salt of hexobarbital is readily absorbed. Studies in healthy human subjects have shown that after oral administration of 500 mg of sodium hexobarbital, the drug is effectively absorbed.[1] The oral bioavailability of barbiturates like phenobarbital (B1680315), a related compound, is approximately 90% in adults.[2] Factors such as food intake can delay the onset of action of orally administered barbiturates.[2]

Distribution

Once absorbed, hexobarbital distributes throughout the body. The biological effects of hexobarbital are primarily dependent on its ability to penetrate the central nervous system.[3] The apparent volume of distribution (Vd) in humans is relatively consistent, averaging around 1.10 ± 0.12 L/kg.[4] In rats, the volume of distribution has been reported to not change significantly with age.[5]

Plasma protein binding is a key factor influencing the distribution of hexobarbital. In humans, the percentage of protein binding is approximately 64.1 ± 2.6%, as determined from saliva to plasma ratios, which is in reasonable agreement with in vitro equilibrium dialysis data (65.9 ± 0.8%).[1] Only the unbound fraction of the drug is pharmacologically active and available for metabolism and excretion.[6]

Metabolism

The liver is the primary site of hexobarbital metabolism, which is a critical determinant of its duration of action.[7] The metabolism is stereoselective, with the two enantiomers, R(-) and S(+), being metabolized at different rates. The clearance of the R(-) enantiomer is almost ten times greater than that of the S(+) enantiomer in humans.[3]

The hepatic metabolism of hexobarbital involves several key pathways:

-

Hydroxylation: This is a major metabolic route catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2B1, CYP2C19, and CYP2B6.[3][7] The S(+) enantiomer is preferentially metabolized to β-3'-hydroxyhexobarbital, while the R(-) enantiomer is preferentially converted to α-3'-hydroxyhexobarbital.[3]

-

Dehydrogenation: The 3'-hydroxyhexobarbital (B1209205) metabolites can undergo further dehydrogenation to form a reactive ketone, 3'-oxohexobarbital (B1213325).[3]

-

Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid, a reaction facilitated by UDP-glucuronosyl transferases (UGTs), to form more water-soluble compounds that are readily excreted.[3]

-

Other Pathways: A newer metabolic pathway involves the non-enzymatic conversion of 3'-oxohexobarbital in the presence of glutathione (B108866) to form 1,5-dimethylbarbituric acid and a cyclohexenone-glutathione adduct.[8]

The rate of metabolism can be influenced by various factors, including age, with elderly individuals showing slower clearance compared to younger subjects.[3] Certain drugs can also interact with hexobarbital by inducing or inhibiting the CYP enzymes responsible for its metabolism.[9]

Metabolic Pathway of Hexobarbital

Caption: Metabolic pathway of hexobarbital in the liver.

Excretion

The metabolites of hexobarbital are primarily excreted in the urine.[3] Following the administration of hexobarbital to rats, the major metabolites found in urine are 3'-hydroxyhexobarbital, 3'-ketohexobarbital, and 1,5-dimethylbarbituric acid.[10] The cyclohexenone-glutathione adduct is excreted in the bile.[3][8] The plasma half-life of hexobarbital in humans is estimated to be 222 ± 54 minutes.[3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of hexobarbital from various studies.

Table 1: Pharmacokinetic Parameters of Hexobarbital in Humans

| Parameter | Value | Route of Administration | Reference |

| Half-life (t½) | 222 ± 54 min | - | [3] |

| Half-life (t½) | 3.2 ± 0.1 h | Oral | [1] |

| Half-life (t½) | 160 - 441 min | Intravenous Infusion | [4] |

| Clearance (CL) | 22.9 ± 2.3 L/h | Oral | [1] |

| Metabolic Clearance | 123 - 360 mL/min | Intravenous Infusion | [4] |

| Apparent Volume of Distribution (Vd) | 1.10 ± 0.12 L/kg | Intravenous Infusion | [4] |

| Plasma Protein Binding | 64.1 ± 2.6% | Oral | [1] |

Table 2: Pharmacokinetic Parameters of Hexobarbital in Rats

| Parameter | Age | Value | Reference |

| Half-life (t½) | 3 months | 21.3 ± 3.8 min | [5] |

| Half-life (t½) | 30 months | 39.9 ± 4.1 min | [5] |

| Intrinsic Clearance | 3 months | 39.5 ± 7.6 mL/min/kg | [5] |

| Intrinsic Clearance | 30 months | 20.2 ± 6.6 mL/min/kg | [5] |

| Half-life (t½) of (+)-HB | - | 13.4 ± 0.8 min | [11] |

| Half-life (t½) of (-)-HB | - | 16.7 ± 0.6 min | [11] |

| Intrinsic Clearance of (+)-HB | - | 2947 ± 358 mL/min/kg | [11] |

| Intrinsic Clearance of (-)-HB | - | 411 ± 65 mL/min/kg | [11] |

Experimental Protocols

In Vivo Assessment: The Hexobarbital Sleep Test

A common in vivo method to assess the overall activity of drug-metabolizing enzymes, particularly hepatic microsomal oxidation, is the Hexobarbital Sleep Test (HST).[3][12] This test is often used in rodents to identify fast and slow metabolizers.[12]

Methodology:

-

Drug Administration: Hexobarbital is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at a specific dose (e.g., 60 mg/kg).[12][13]

-

Measurement of Sleep Time: The duration of sleep is measured as the time from the loss of the righting reflex until it is regained. The righting reflex is defined as the ability of the animal to right itself within a set time (e.g., three times within 15 seconds) after being placed on its back.[12][14]

-

Data Analysis: Animals are often categorized into groups based on their sleep duration, for instance, fast metabolizers (e.g., sleep duration < 15 min) and slow metabolizers (e.g., sleep duration ≥ 15 min).[12][13]

In Vitro Assessment: Liver Microsome Metabolism Studies

To investigate the specific enzymes and kinetics of hexobarbital metabolism, in vitro studies using liver microsomes are employed.[15][16]

Methodology:

-

Preparation of Liver Microsomes: Liver tissue is homogenized, and microsomes are isolated through differential centrifugation.

-

Incubation: Microsomes are incubated with hexobarbital in the presence of necessary cofactors, such as NADPH.[16]

-

Sample Analysis: At various time points, aliquots of the incubation mixture are taken, and the reaction is stopped. The concentrations of hexobarbital and its metabolites are then quantified using analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1][5]

-

Kinetic Analysis: The data is used to determine Michaelis-Menten constants (Km and Vmax) for the metabolic reactions.[15]

Workflow for Pharmacokinetic Studies

Caption: General workflow for a pharmacokinetic study.

Mechanism of Action: Interaction with GABA-A Receptors

Hexobarbital exerts its sedative and hypnotic effects by potentiating the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[7][9]

Signaling Pathway:

-

Binding: Hexobarbital binds to a specific allosteric site on the GABA-A receptor-chloride ion channel complex.[3][17]

-

Potentiation of GABA: This binding increases the affinity of GABA for its own binding site and prolongs the duration of the opening of the chloride ion channel when GABA is bound.[9]

-

Chloride Influx: The prolonged channel opening leads to an increased influx of chloride ions into the neuron.

-

Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.[3]

-

CNS Depression: This enhanced inhibitory neurotransmission results in the central nervous system depressant effects of hexobarbital, such as sedation and hypnosis.[7]

The S(+) enantiomer of hexobarbital is a more potent potentiator of GABA-A receptors than the R(-) enantiomer.[3]

Hexobarbital's Effect on GABA-A Receptor Signaling

Caption: Hexobarbital's potentiation of GABA-A signaling.

References

- 1. Pharmacokinetics of orally administered hexobarbital in plasma and saliva of healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Hexobarbital - Wikipedia [en.wikipedia.org]

- 4. Pharmocokinetics of hexobarbital in man after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of hexobarbital in young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasma protein binding - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Hexobarbital? [synapse.patsnap.com]

- 8. Hexobarbital metabolism: a new metabolic pathway to produce 1,5-dimethylbarbituric acid and cyclohexenone-glutathione adduct via 3'-oxohexobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is Hexobarbital used for? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. research.vu.nl [research.vu.nl]

- 12. Hexobarbital Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hexobarbital Sleep Test for Predicting the Susceptibility or Resistance to Experimental Posttraumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Comparative physiologically based pharmacokinetics of hexobarbital, phenobarbital and thiopental in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism and cytochrome P-450 binding spectra of (+)- and (-)-hexobarbital in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hexobarbital | C12H16N2O3 | CID 3608 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Metabolic Footprint of Hexobarbital in Urine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key metabolites of the short-acting barbiturate, hexobarbital, as identified in human urine. The following sections detail the quantitative data on these metabolites, the experimental protocols for their analysis, and the metabolic pathways involved in their formation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

Quantitative Analysis of Urinary Metabolites

The primary metabolites of hexobarbital excreted in urine are 3'-hydroxyhexobarbital, 3'-ketohexobarbital, and 1,5-dimethylbarbituric acid. Following oral administration of hexobarbital, a significant portion of the dose is eliminated in the urine as these metabolic products. The table below summarizes the quantitative data on the cumulative urinary excretion of these key metabolites in humans.

| Metabolite | Percentage of Administered Dose Excreted in 24h Urine (Mean ± SD) |

| 3'-hydroxyhexobarbital | 4.7 ± 1.3% |

| 3'-ketohexobarbital | 32.1 ± 11.9% |

| 1,5-dimethylbarbituric acid | 18.0 ± 7.8% |

Data sourced from Vermeulen et al. (1983)[1]

Metabolic Pathway of Hexobarbital

The biotransformation of hexobarbital is a complex process primarily occurring in the liver, mediated by the cytochrome P450 enzyme system, with CYP2C19 and CYP2B6 being notable isoforms involved.[2] The metabolism follows two main pathways: allylic side-chain oxidation and an epoxide-diol pathway. The following diagram illustrates the metabolic cascade leading to the formation of the key urinary metabolites.

Experimental Protocols for Metabolite Analysis

The identification and quantification of hexobarbital and its metabolites in urine are typically performed using chromatographic techniques coupled with mass spectrometry. The following sections provide a synthesized, detailed methodology based on established practices for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow for Sample Preparation and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

a. Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol (B129727) followed by 2 mL of deionized water.

-

Sample Loading: Acidify a 5 mL urine sample to pH 4-5 with acetic acid and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 5% methanol in water solution to remove interfering substances.

-

Drying: Dry the cartridge under a stream of nitrogen for 10-15 minutes.

-

Elution: Elute the analytes with 2 mL of a mixture of dichloromethane (B109758) and isopropanol (B130326) (80:20 v/v).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

b. Derivatization

-

To the dried residue, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a methylating agent like trimethylanilinium hydroxide.

-

Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

-

Cool the sample to room temperature before injection into the GC-MS system.

c. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL in splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp to 280°C at a rate of 15°C/minute.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of known metabolites and full scan mode for identification of unknown compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

a. Sample Preparation

-

Dilution: For a "dilute-and-shoot" approach, dilute the urine sample 1:10 with the initial mobile phase (e.g., 0.1% formic acid in water).

-

Centrifugation: Centrifuge the diluted sample at 10,000 x g for 5 minutes to pellet any particulate matter.

-

Transfer: Transfer the supernatant to an autosampler vial for injection.

-

Alternatively, for higher sensitivity, the SPE protocol described for GC-MS can be utilized. The dried eluate should be reconstituted in 100 µL of the initial mobile phase.

b. LC-MS/MS Analysis

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

-

Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/minute.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Gas Temperature: 300°C.

-

Gas Flow: 8 L/minute.

-

Nebulizer Pressure: 35 psi.

-

Sheath Gas Temperature: 350°C.

-

Sheath Gas Flow: 11 L/minute.

-

Capillary Voltage: 3500 V.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of precursor-to-product ion transitions for each metabolite.

References

A Technical Guide to the Core Differences Between Hexobarbital and Phenobarbital

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of Hexobarbital and Phenobarbital, two prominent members of the barbiturate (B1230296) class of drugs. While both compounds exert their primary effects through modulation of the γ-aminobutyric acid type A (GABA-A) receptor, significant differences in their chemical structure, physicochemical properties, and pharmacokinetic profiles lead to distinct pharmacodynamic effects and clinical applications. This document outlines these core differences through a detailed examination of their mechanisms of action, metabolic pathways, and key quantitative data. Furthermore, it provides standardized experimental protocols for the evaluation of these compounds and visualizes complex pathways and workflows to facilitate a deeper understanding for research and drug development purposes.

Introduction

Hexobarbital and Phenobarbital are barbituric acid derivatives that have been utilized for their central nervous system (CNS) depressant properties.[1][2] Historically, Hexobarbital was employed as a short-acting hypnotic and anesthetic agent, while Phenobarbital has maintained a role as a long-acting anticonvulsant.[1][2] Understanding the fundamental distinctions between these two molecules is crucial for researchers in pharmacology, neuroscience, and drug development. This guide aims to provide an in-depth technical comparison to inform further research and development in the field of CNS therapeutics.

Physicochemical and Pharmacokinetic Properties

The differing chemical structures of Hexobarbital and Phenobarbital directly influence their physicochemical and pharmacokinetic characteristics. Hexobarbital possesses a cyclohexenyl and a methyl group at the C5 position of the barbituric acid ring, whereas Phenobarbital has an ethyl and a phenyl group at the same position.[3][4] These structural variations result in different lipophilicity and metabolic stability, which in turn dictate their onset and duration of action.

Data Presentation: Comparative Physicochemical and Pharmacokinetic Parameters

The following table summarizes the key quantitative data for Hexobarbital and Phenobarbital, providing a clear comparison of their fundamental properties.

| Property | Hexobarbital | Phenobarbital |

| IUPAC Name | 5-(cyclohex-1-en-1-yl)-1,5-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |

| Molecular Formula | C₁₂H₁₆N₂O₃[3] | C₁₂H₁₂N₂O₃[4] |

| Molecular Weight | 236.27 g/mol [3] | 232.23 g/mol [4] |

| pKa | 8.2[3] | 7.14 - 7.3[4][5] |

| LogP (Partition Coefficient) | 1.98[3] | 1.47[5] |

| Protein Binding | ~25% | 20-45% |

| Metabolism | Primarily hepatic (CYP2B1, CYP2C19, CYP2B6)[1][6] | Primarily hepatic (CYP2C9, CYP2C19, CYP2E1)[7][8] |

| Elimination Half-life | Short | 53-118 hours |

| Onset of Action | Rapid | Slower |

| Duration of Action | Short | Long |

Mechanism of Action

Both Hexobarbital and Phenobarbital are positive allosteric modulators of the GABA-A receptor.[1][2] They bind to a site on the receptor distinct from the GABA binding site, potentiating the effect of GABA and increasing the duration of chloride channel opening.[1][2] This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.[1][2] However, there are subtleties in their interactions with other receptor systems. Both barbiturates can also inhibit excitatory neurotransmission by blocking AMPA and kainate receptors.[1]

Signaling Pathway: GABA-A Receptor Modulation

The following diagram illustrates the common signaling pathway for Hexobarbital and Phenobarbital at the GABA-A receptor.

Caption: Signaling pathway of Hexobarbital and Phenobarbital at the GABA-A receptor.

Metabolism

The significant difference in the duration of action between Hexobarbital and Phenobarbital is primarily attributed to their different rates and pathways of metabolism. Hexobarbital is rapidly metabolized in the liver, leading to its short half-life. Phenobarbital is metabolized more slowly and is also a potent inducer of hepatic cytochrome P450 enzymes, which can lead to significant drug-drug interactions.[8][9]

Metabolic Pathway of Hexobarbital

Hexobarbital undergoes extensive hepatic metabolism, primarily through hydroxylation by CYP2B1, CYP2C19, and CYP2B6.[1][6]

Caption: Simplified metabolic pathway of Hexobarbital.

Metabolic Pathway of Phenobarbital

Phenobarbital is metabolized in the liver mainly by CYP2C9, with minor contributions from CYP2C19 and CYP2E1.[7][8] A significant portion is excreted unchanged in the urine.[7]

Caption: Simplified metabolic pathway of Phenobarbital.

Experimental Protocols

The following section details standardized methodologies for the preclinical evaluation of Hexobarbital and Phenobarbital.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is a standard procedure for determining the LogP of a compound.[10]

Methodology:

-

Preparation of Solutions: Prepare a stock solution of the barbiturate in n-octanol.

-

Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning:

-

Add a known volume of the n-octanol stock solution to a separating funnel.

-

Add a known volume of the pre-saturated water.

-

Shake the funnel for a predetermined time (e.g., 30 minutes) to allow for equilibration.

-

-

Phase Separation: Allow the layers to separate completely. Centrifugation can be used to aid separation.

-